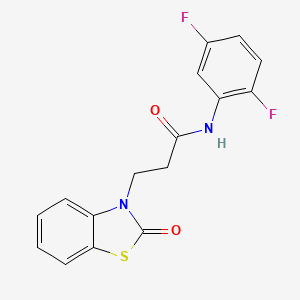
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a useful research compound. Its molecular formula is C16H12F2N2O2S and its molecular weight is 334.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C16H12F2N2O2S
- Molecular Weight: 334.34 g/mol
- Purity: Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Binding: It can interact with receptors that regulate cell growth and apoptosis, potentially inducing programmed cell death in cancer cells .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |
| A549 (Lung) | 6.26 | Cell cycle arrest and apoptosis |
| NCI-H358 (Lung) | 6.48 | Modulation of apoptosis-related proteins |
The compound exhibited higher potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10.7 μmol/mL |
| Staphylococcus aureus | 21.4 μmol/mL |
| Candida albicans | 40.2 μmol/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Study on Antitumor Efficacy
A comprehensive study evaluated the effects of this compound on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture models:
- Results:
- The compound demonstrated higher cytotoxicity in 2D cultures compared to 3D models.
- Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.
This study underscores the importance of evaluating drug efficacy in different cellular environments to better predict therapeutic outcomes .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against a panel of pathogens:
- Findings:
- The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- The mechanism was attributed to disruption of bacterial cell membrane integrity.
These results highlight the potential for this compound as an antimicrobial agent in clinical settings .
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOHFIMCISIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














